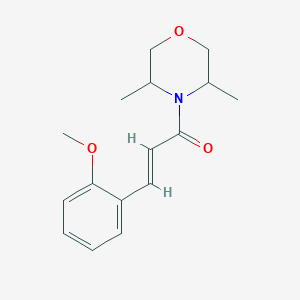
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that has been used in scientific research due to its potential applications in medicine. This compound has gained attention due to its unique chemical structure and its ability to interact with biological systems.
作用機序
The mechanism of action of Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound interacts with various biological systems such as the immune system, the nervous system, and the endocrine system. It has been shown to modulate the activity of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, leading to its potential use in cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate in lab experiments include its unique chemical structure, its potential applications in medicine, and its ability to interact with various biological systems. However, the limitations of using this compound include its limited availability and its potential toxicity.
将来の方向性
There are several future directions for the use of Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of this compound to better understand its interactions with biological systems. Furthermore, the synthesis method of this compound can be optimized to increase its yield and purity, making it more accessible for scientific research.
合成法
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 3,4-dimethoxyphenethylamine, ethyl 8-(trifluoromethyl)quinoline-3-carboxylate, and other chemicals. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography.
科学的研究の応用
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate has been used in various scientific research studies due to its potential applications in medicine. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate |
|---|---|
分子式 |
C23H23F3N2O4 |
分子量 |
448.4 g/mol |
IUPAC名 |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C23H23F3N2O4/c1-4-32-22(29)16-13-28-21-15(6-5-7-17(21)23(24,25)26)20(16)27-11-10-14-8-9-18(30-2)19(12-14)31-3/h5-9,12-13H,4,10-11H2,1-3H3,(H,27,28) |
InChIキー |
OJOSZGPQDVAFJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C=CC=C2C(F)(F)F |
正規SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B253629.png)

![N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B253635.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
